molecular formula C12H19NO2 B13752267 N,N-Diethyl-2,5-dimethyoxyaniline

N,N-Diethyl-2,5-dimethyoxyaniline

Cat. No.: B13752267
M. Wt: 209.28 g/mol
InChI Key: GDIAEVRAHCYWGJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,5-dimethyoxyaniline is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,5-dimethyoxyaniline typically involves the alkylation of 2,5-dimethoxyaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,5-dimethyoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,5-dimethyoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, as a laccase inducer, it binds to the active site of the enzyme, enhancing its catalytic activity . The exact molecular targets and pathways can vary based on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2,5-dimethyoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and diethyl groups enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N,N-diethyl-2,5-dimethoxyaniline

InChI

InChI=1S/C12H19NO2/c1-5-13(6-2)11-9-10(14-3)7-8-12(11)15-4/h7-9H,5-6H2,1-4H3

InChI Key

GDIAEVRAHCYWGJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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